N-(4-nitro-1H-pyrazol-5-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-9883 Sodium involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the oxazepine ring.
- Introduction of the trifluorobenzyl group.
- Final conversion to the sodium salt form .
Industrial Production Methods
Industrial production of GS-9883 Sodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Strict control of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
GS-9883 Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
GS-9883 Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying integrase inhibitors and their interactions with viral DNA.
Biology: Investigated for its effects on viral replication and integration into host genomes.
Medicine: A key component in antiretroviral therapy for the treatment of HIV-1 infection.
Industry: Employed in the development of new antiviral drugs and therapeutic regimens.
Mechanism of Action
GS-9883 Sodium exerts its effects by inhibiting the strand transfer activity of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, GS-9883 Sodium prevents the insertion of viral DNA, thereby blocking viral replication and propagation . The molecular targets include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: The precursor to GS-9883 Sodium, also an integrase inhibitor.
Raltegravir: Another integrase inhibitor used in the treatment of HIV-1 infection.
Elvitegravir: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness of GS-9883 Sodium
GS-9883 Sodium is unique due to its improved pharmacokinetic profile, higher potency, and lower cytotoxicity compared to its predecessors. It has a longer half-life, allowing for once-daily dosing without the need for a boosting agent . Additionally, it has shown a better resistance profile, making it effective against strains of HIV-1 that are resistant to other integrase inhibitors .
Properties
IUPAC Name |
N-(4-nitro-1H-pyrazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPQAQKCPHLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600147 |
Source
|
Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-96-4 |
Source
|
Record name | N-(4-Nitro-1H-pyrazol-3-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16461-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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